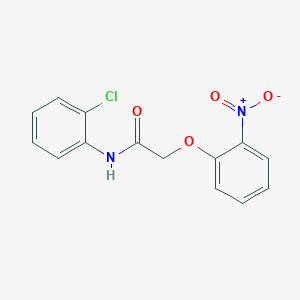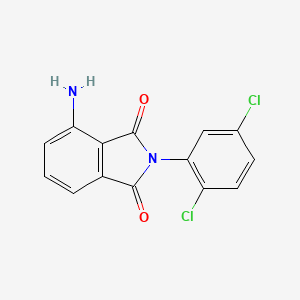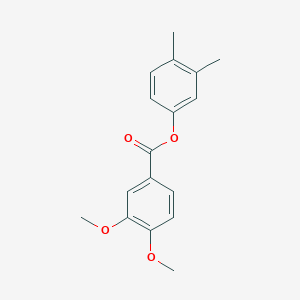![molecular formula C22H17N5O B5574521 N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide](/img/structure/B5574521.png)
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide is a useful research compound. Its molecular formula is C22H17N5O and its molecular weight is 367.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 367.14331018 g/mol and the complexity rating of the compound is 521. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Hexaazatriphenylene (HAT) Derivatives: Synthesis and Applications
Hexaazatriphenylene (HAT) derivatives, which share a structural relation to the target compound through their aromatic and heterocyclic nature, have been extensively studied for their utility across multiple scientific disciplines. These compounds, known for their rigid, planar structure and electron-deficient nature, find applications ranging from semiconductors, sensors, and optical devices to liquid crystals and energy storage materials. The synthesis of HAT derivatives involves innovative strategies that enable the creation of complex molecular systems, demonstrating the importance of such scaffolds in advancing the field of organic materials and nanotechnology (Segura et al., 2015).
Indazole Derivatives: Therapeutic Applications
Indazole derivatives, closely related to the core structure of N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]isonicotinohydrazide, have garnered interest for their wide range of biological activities. The pharmacological importance of the indazole scaffold lies in its versatility, forming the basis for compounds with significant anticancer and anti-inflammatory properties. This review of patents highlights the development of novel indazole-based therapeutic agents, underscoring the scaffold's potential in addressing diseases like cancer and inflammation (Denya et al., 2018).
Soil Contamination by Polybrominated Diphenyl Ethers (PBDEs) and Novel Brominated Flame Retardants (NBFRs)
While not directly related to this compound, the study of environmental contamination by PBDEs and NBFRs sheds light on the broader context of chemical safety and environmental health. This critical review addresses the sources, distribution, and potential risks associated with soil contamination by these compounds, offering insights into the environmental fate of related aromatic and heterocyclic chemicals (McGrath et al., 2017).
Methyl Linked Pyrazoles: Synthetic and Medicinal Perspective
Focusing on the pyrazole core, this review highlights the significance of methyl-substituted pyrazoles in medicinal chemistry. The synthesis of these derivatives and their broad spectrum of biological activities exemplify the utility of pyrazole-based compounds in developing new therapeutic agents. The discussion encompasses various synthetic approaches and the medical significance of these compounds, indicating the potential of this compound-related structures in drug discovery (Sharma et al., 2021).
Antitubercular Activity of Hydrazinecarboxamide and Isonicotinohydrazide Derivatives
This review specifically discusses the antitubercular activity of isonicotinohydrazide derivatives, directly relevant to the chemical family of interest. The synthesis and evaluation of various derivatives against Mycobacterium tuberculosis highlight the critical role of these compounds in developing new antituberculosis drugs. The discussion provides a comprehensive overview of the current state of research in this area, offering insights into the therapeutic potential of compounds structurally related to this compound (Asif, 2014).
Propriétés
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N5O/c28-22(18-11-13-23-14-12-18)25-24-15-19-16-27(20-9-5-2-6-10-20)26-21(19)17-7-3-1-4-8-17/h1-16H,(H,25,28)/b24-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGJLDGXBPUWGKB-BUVRLJJBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC(=O)C3=CC=NC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(4aS*,7aR*)-1-(imidazo[1,2-a]pyridin-3-ylacetyl)-4-(2-methoxyethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5574438.png)

![1-(2-methoxyphenyl)-3-[(2-methoxyphenyl)amino]-2-pyrrolidinone](/img/structure/B5574451.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[(6-methyl-2-pyridinyl)methyl]-3-pyrrolidinyl}-2-(methylthio)acetamide hydrochloride](/img/structure/B5574459.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)cyclopropanecarboxamide](/img/structure/B5574461.png)

![5-fluoro-N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-2-methoxybenzamide hydrochloride](/img/structure/B5574472.png)
![1-(5-{1-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5574485.png)
![2-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5574506.png)

![3-cyclopropyl-2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}-5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B5574523.png)
![3-methoxy-4-[2-nitro-4-(trifluoromethyl)phenoxy]benzaldehyde thiosemicarbazone](/img/structure/B5574534.png)

